molecular formula C12H15ClN4O5S2 B1286281 4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate CAS No. 1177316-94-7

4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate

Cat. No.: B1286281
CAS No.: 1177316-94-7
M. Wt: 394.9 g/mol
InChI Key: ZWJMNISGVICZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminoethyl group, a chlorophenyl group, and a pyrazole ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate typically involves multiple steps One common method includes the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-(3-chlorophenyl)hydrazine This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl and chlorophenyl sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with modified functional groups.

Scientific Research Applications

4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide
  • 4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide

Uniqueness

Compared to similar compounds, 4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate is unique due to the presence of the sulphate group, which can influence its solubility, stability, and biological activity. This distinct feature makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

4-(2-aminoethyl)-5-(3-chlorophenyl)-3-oxo-1H-pyrazole-2-carbothioamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4OS.H2O4S/c13-8-3-1-2-7(6-8)10-9(4-5-14)11(18)17(16-10)12(15)19;1-5(2,3)4/h1-3,6,16H,4-5,14H2,(H2,15,19);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJMNISGVICZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C(=O)N(N2)C(=S)N)CCN.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.